2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol
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Overview
Description
- Indoles play a crucial role in cell biology and have attracted attention due to their biological activity against cancer cells, microbes, and various disorders.
2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol: is a compound with a complex name, but let’s break it down:
Preparation Methods
- One synthetic route involves the Fischer indole synthesis :
- Starting with cyclohexanone and phenylhydrazine hydrochloride , methanesulfonic acid (MsOH) is used to cyclize and form the tricyclic indole structure.
- Industrial production methods may vary, but this route provides a foundation for laboratory synthesis.
Chemical Reactions Analysis
Oxidation: The indole ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: Substituents on the indole ring can be modified.
Common Reagents: Reagents like , , and are used.
Major Products: These reactions yield derivatives of the indole core.
Scientific Research Applications
Medicine: Indole derivatives show promise in cancer treatment due to their antiproliferative effects.
Biology: They influence cellular processes and signaling pathways.
Chemistry: Indoles serve as building blocks for drug discovery.
Industry: Their applications extend to materials science and organic synthesis.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as , , and , share structural features.
Uniqueness: The specific combination of the aminoethyl side chain and ethanol group sets this compound apart.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(1H-indol-4-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H14N2O/c14-7-6-12-8-9-2-1-3-11-10(9)4-5-13-11/h1-5,12-14H,6-8H2 |
InChI Key |
MAFVUFYKSATWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCCO |
Origin of Product |
United States |
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